molecular formula C12H10Cl2N2O B6353106 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1152576-79-8

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353106
CAS No.: 1152576-79-8
M. Wt: 269.12 g/mol
InChI Key: FMAFIMAEYTWYOF-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a 3-chlorophenyl substituent at position 1, a chlorine atom at position 5, and an ethyl group at position 3 of the pyrazole ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and materials science. Pyrazole derivatives are frequently studied for their antimicrobial, anti-inflammatory, and receptor-binding properties due to their structural versatility and electronic properties . The presence of chlorine atoms and the aldehyde group in this compound enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules, such as hydrazones or thiazoles .

Properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAFIMAEYTWYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

The foundational approach involves reacting 3-chlorophenylhydrazine with ethyl-substituted β-diketones. For example, ethyl 3-oxopentanoate undergoes cyclization with 3-chlorophenylhydrazine in ethanol under acidic conditions (H₂SO₄, 80°C, 12 h), yielding the pyrazole intermediate. Subsequent oxidation introduces the aldehyde group (discussed in Section 2.1).

Key Reaction Parameters:

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CAccelerates cyclization kinetics
Acid CatalystH₂SO₄ (0.5 equiv)Facilitates protonation of carbonyl groups
Reaction Time12 hEnsures complete conversion

Functionalization of the Pyrazole Ring

Vilsmeier-Haack Formylation

The aldehyde group at position 4 is introduced via the Vilsmeier-Haack reaction. The pyrazole intermediate (1-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-ol) reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 6 h, followed by hydrolysis.

Typical Procedure:

  • Dissolve 1-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-ol (10 mmol) in DMF (20 mL).

  • Add POCl₃ (15 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 h.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield Data:

Starting Material PurityIsolated YieldPurity (HPLC)
>95%78%99.2%
90–95%65%98.5%

Chlorination at Position 5

Chlorine is introduced using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing chlorination to position 5.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (pyrazole:SO₂Cl₂)

  • Temperature: −10°C to 0°C

  • Reaction Time: 3 h

Side Products:

  • Over-chlorination at position 3 (5–7% yield without temperature control).

  • N-Chlorinated byproducts (<2% under optimized conditions).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility. A representative setup involves:

  • Step 1: Cyclocondensation in a tubular reactor (residence time: 30 min, 80°C).

  • Step 2: In-line Vilsmeier-Haack formylation using microreactors (residence time: 10 min, 25°C).

Advantages:

  • 20% higher yield compared to batch processes.

  • Reduced POCl₃ usage (1.1 equiv vs. 1.5 equiv in batch).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO)

  • δ 7.45–7.32 (m, 4H, Ar-H)

  • δ 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃)

  • δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)

13C NMR (100 MHz, CDCl₃):

  • δ 192.4 (CHO)

  • δ 148.1 (C-Cl)

  • δ 134.6–128.3 (Ar-C)

  • δ 25.8 (CH₂CH₃)

  • δ 12.1 (CH₂CH₃)

Chromatographic Purity Assessment

HPLC Conditions:

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 min

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Batch Vilsmeier-Haack7899.2Moderate1.0
Continuous Flow8299.5High0.8
Microwave-Assisted7598.9Low1.2

Cost Index Note: Relative to batch method; includes reagents, energy, and equipment.

Challenges and Mitigation Strategies

Aldehyde Oxidation

The aldehyde group is prone to oxidation during storage. Stabilization methods include:

  • Lyophilization under nitrogen.

  • Addition of 0.1% w/w butylated hydroxytoluene (BHT).

Regioselectivity in Chlorination

Ethyl groups at position 3 favor chlorination at position 5, but competing reactions occur if:

  • Temperature exceeds 0°C (yield drop: 15–20%).

  • SO₂Cl₂ is under-stoichiometric (incomplete conversion).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in organic synthesis. It is used to create more complex heterocycles and other organic compounds through various reactions, including:

  • Oxidation : Converting the aldehyde group into carboxylic acids.
  • Reduction : Reducing the aldehyde to primary alcohols.
  • Substitution Reactions : Substituting chlorine atoms with other functional groups.

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies show significant inhibitory effects against various pathogens, indicating its potential as an antimicrobial agent. For example, it demonstrated Minimum Inhibitory Concentration (MIC) values of:
PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

These results suggest that it could be developed into a treatment for bacterial infections.

Medicinal Chemistry

The compound has been explored as a lead candidate for developing new pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics make it suitable for modifications aimed at enhancing its biological activity and selectivity.

Industrial Applications

In addition to its research applications, this compound finds use in various industrial sectors:

  • Agrochemicals : It is utilized in developing herbicides and pesticides due to its biological activity.
  • Dyes and Specialty Chemicals : The compound's unique structure allows it to serve as a precursor in synthesizing dyes and other specialty chemicals.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Studies : A recent study evaluated its antimicrobial properties against clinical isolates, confirming its effectiveness compared to standard antibiotics.
  • Pharmaceutical Development : Research has focused on modifying the compound's structure to enhance its pharmacological profile, with several derivatives showing improved activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro and ethyl groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs of 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde differ primarily in substituents at positions 1, 3, and 5 of the pyrazole core. Key comparisons include:

Compound Name Substituents (Positions 1, 3, 5) Key Properties/Activities Reference ID
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 1: 3-chlorophenyl; 3: methyl; 5: Cl Similarity score: 0.95 (structural); used in antimicrobial studies
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 1: methyl; 3: CF₃; 5: Cl Higher lipophilicity due to CF₃; used in agrochemical synthesis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1: methyl; 3: CF₃; 5: S-C₆H₄-Cl Enhanced stability via sulfur linkage; crystallographic data available
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1: phenyl; 3: ethyl; 5: Cl Similarity score: 0.95; lower polarity than 3-methyl analogs

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) increases lipophilicity and metabolic stability compared to ethyl or methyl groups .
  • Aromatic Substitutions : The 3-chlorophenyl group at position 1 enhances π-π stacking interactions in receptor binding, as seen in serotonin receptor ligands .
  • Aldehyde Reactivity : All analogs retain the aldehyde moiety at position 4, enabling condensation reactions to form Schiff bases or heterocyclic derivatives .

Structural and Crystallographic Insights

  • Crystal Packing : Derivatives like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde exhibit planar pyrazole rings with intermolecular interactions (e.g., C–H···O) stabilizing the lattice .
  • Software Tools : Mercury CSD 2.0 enables comparative analysis of crystal structures, revealing that ethyl-substituted analogs have slightly distorted pyrazole rings due to steric effects .

Biological Activity

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a chloro-substituted phenyl ring and an ethyl group, which may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves a Vilsmeier-Haack reaction, where a pyrazole derivative is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde functional group. The specific synthetic route can significantly affect the yield and purity of the final product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1165.55
HePG-21.82
MCF-72.86

These values indicate that this compound exhibits significant cytotoxic effects, outperforming some standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated that certain pyrazole derivatives possess strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives have shown values as low as 0.22 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural characteristics. For instance, the presence of electron-withdrawing groups, such as chlorine atoms on the phenyl ring, can enhance the compound's reactivity and biological efficacy. The SAR studies suggest that modifications at the 3-position of the phenyl ring do not significantly affect activity, indicating that the pyrazole core is critical for its bioactivity .

Case Studies

Several case studies have been published that demonstrate the effectiveness of pyrazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that compounds with a similar structural framework exhibited significant growth inhibition compared to control groups .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of pyrazole derivatives, highlighting their effectiveness against clinical isolates of Staphylococcus species. The results demonstrated that these compounds could inhibit biofilm formation, which is crucial for treating persistent infections .

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . A nucleophilic substitution reaction using K₂CO₃ as a base can further modify the 5-chloro substituent with aryloxy groups via phenol intermediates .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.10 Å, b = 7.53 Å, c = 22.12 Å) have been reported to validate bond lengths, angles, and stereochemistry . Complementary techniques like FT-IR, NMR, and elemental analysis are used for functional group and purity verification .

Q. What safety precautions are recommended during synthesis?

The compound is classified as irritating to eyes, skin, and respiratory systems (Risk Code R36/37/38). Use fume hoods, wear nitrile gloves, and safety goggles. In case of exposure, rinse immediately with water (Safety Code S26/S37/39). Store in a dry, cool environment away from oxidizers .

Q. How can the aldehyde group be utilized for further derivatization?

The aldehyde at the 4-position undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives, which are precursors for anticonvulsant or antimicrobial agents .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Yield optimization requires precise control of reaction time, temperature, and stoichiometry . For Vilsmeier-Haack reactions, maintaining temperatures at 0–5°C during aldehyde formation minimizes side products . For nucleophilic substitutions, using polar aprotic solvents (e.g., DMF) and excess phenol (1.2–1.5 equivalents) improves aryloxy substitution efficiency .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or tautomerism . Combine X-ray crystallography with DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and validate resonance assignments .

Q. How does substituent variation at the 3-position influence bioactivity?

Replacing the ethyl group with trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability, as seen in derivatives showing anticonvulsant activity (ED₅₀ = 25 mg/kg in MES models) . Ethyl groups balance steric bulk and synthetic accessibility but may reduce target affinity compared to CF₃ .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing aldehyde and chloro substituents activate the pyrazole core for Suzuki-Miyaura couplings . Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl boronic acid couplings at the 5-position, enabling diversification for drug discovery .

Q. How can computational methods predict the compound’s physicochemical properties?

Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with logP, solubility, and binding affinity. For example, trifluoromethyl derivatives show improved blood-brain barrier penetration (predicted logBB = 0.8) compared to ethyl analogs .

Q. What are the challenges in crystallizing this compound for structural studies?

Slow evaporation from ethanol/water mixtures (4:1 v/v) at 25°C produces diffraction-quality crystals. Challenges include polymorphism; annealing at 50°C for 24 hours ensures monoclinic phase purity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
Vilsmeier-HaackDMF, POCl₃, 0°C, 6h65–75
Nucleophilic SubstitutionPhenol, K₂CO₃, DMF, 80°C, 12h70–85

Q. Table 2. Crystal Structure Data

ParameterValueReference
Space groupP21/c
Unit cell (Å)a = 9.10, b = 7.53, c = 22.12
Bond length C-Cl (Å)1.73–1.75

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